molecular formula C20H17ClN4O2S B2388356 N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide CAS No. 1116019-00-1

N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide

Cat. No.: B2388356
CAS No.: 1116019-00-1
M. Wt: 412.89
InChI Key: UKNGQRZBVAZCPL-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with an 8-methoxy group, linked via a sulfanylacetamide bridge to a 3-chloro-4-methylphenyl moiety. The 8-methoxy group may enhance electron density in the indole system, while the chloro-methylphenyl substituent likely influences lipophilicity and steric interactions.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-11-3-4-12(7-15(11)21)24-17(26)9-28-20-19-18(22-10-23-20)14-8-13(27-2)5-6-16(14)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNGQRZBVAZCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Furoylamino Group: The furoylamino group can be introduced through an amide coupling reaction, where a furoyl chloride reacts with the amino group on the quinoline core in the presence of a base such as triethylamine.

    Substitution with the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with a methylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the hydroxyl group on the quinoline core with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the quinoline core or the furoylamino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with new functional groups.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The compound’s analogues differ in substituents on the phenyl ring and pyrimidoindole core. Below is a comparative analysis based on available

Table 1: Structural Comparison of Pyrimidoindole-Based Acetamides
Compound Name Phenyl Substituent Pyrimidoindole Substituent Molecular Formula CAS/ID Reference
N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide 3-chloro-4-methylphenyl 8-methoxy C₂₀H₁₇ClN₄O₂S Not provided
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-chlorophenyl (core), 3-methoxyphenyl (amide) 4-oxo C₂₅H₁₈ClN₅O₃S 536715-23-8
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 4-ethylphenyl, 3-methoxyphenyl 4-oxo C₂₈H₂₅N₅O₃S 536706-70-4
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-chloro-2-methoxy-5-methylphenyl Pyridine-triazole hybrid C₂₁H₂₁ClN₆O₂S 573943-64-3

Functional Implications of Substituents

  • Chloro vs. Chlorine’s electronegativity may also stabilize charge-transfer interactions.
  • Pyrimidoindole Core Modifications : The 8-methoxy group in the target compound contrasts with 4-oxo substituents in , which could alter hydrogen-bonding capacity. Methoxy groups typically donate electron density, possibly affecting binding to hydrophobic pockets.
  • Heterocyclic Hybrids : The pyridine-triazole hybrid in introduces nitrogen-rich regions, favoring interactions with metal ions or polar residues in target proteins, unlike the pyrimidoindole core in other compounds.

Hypothetical Bioactivity and Target Engagement

While explicit bioactivity data for the target compound is unavailable, inferences can be drawn from structural analogues:

  • Anticancer Potential: Pyrimidoindoles with 4-oxo groups (e.g., ) show inhibition of kinases like CDK or EGFR. The 8-methoxy group might shift selectivity toward topoisomerase or PARP targets.
  • Antimicrobial Activity : Thioacetamide-linked heterocycles in exhibit broad-spectrum antimicrobial effects, suggesting the target compound could be tested against resistant bacterial strains.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a complex organic compound that has drawn attention in the field of pharmaceutical research due to its potential biological activities. This compound features a unique structure that combines various functional groups, which may contribute to its therapeutic properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN4O4SC_{22}H_{21}ClN_{4}O_{4}S, with a molecular weight of 456.95 g/mol. The structural characteristics include:

  • Chlorine atom : Enhances biological activity through halogen bonding.
  • Methoxy and sulfanyl groups : Potentially involved in interaction with biological targets.
  • Pyrimido[5,4-b]indole moiety : Known for its pharmacological significance.

Although the precise mechanism of action remains unclear, it is hypothesized that this compound interacts with specific enzymes or receptors. The presence of the fluorinated aromatic ring and the oxadiazole moiety suggests possible binding interactions that could lead to alterations in cellular pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A comparative analysis of related compounds shows promising results against various cancer cell lines:

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF71.88 ± 0.11
Compound BHCT1160.39 ± 0.06
Compound CA54926
N-(3-chloro-4-methylphenyl)-2-(...)VariousTBDTBD

These studies suggest that the compound may possess cytotoxic effects that inhibit tumor growth, although further investigation is required to establish its efficacy and safety profile.

Case Studies

  • Study on Similar Compounds :
    • A study focusing on pyrimido-indole derivatives demonstrated significant inhibition of cancer cell proliferation with IC50 values ranging from 0.01 µM to 49.85 µM across different cancer cell lines, indicating a strong potential for anticancer applications .
  • Mechanistic Insights :
    • Research has shown that certain derivatives can induce apoptosis in cancer cells through pathways involving cyclin-dependent kinases (CDKs), suggesting that this compound may similarly affect these pathways .

Potential Applications

The biological activity of this compound opens avenues for its application in drug development, particularly in oncology. Its structural features could be leveraged to design more effective anticancer agents.

Q & A

Q. What are the recommended synthetic pathways for preparing N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

Core formation : Construct the pyrimido[5,4-b]indole core via cyclization of substituted indole precursors under acidic or basic conditions .

Sulfanyl introduction : React the core with a thiolating agent (e.g., Lawesson’s reagent) to introduce the sulfanyl group at the 4-position .

Acetamide coupling : Attach the N-(3-chloro-4-methylphenyl)acetamide moiety via nucleophilic substitution or coupling reagents like HATU .

Q. Optimization considerations :

  • Temperature : Maintain 60–80°C during cyclization to avoid side products .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for sulfanylation to enhance reactivity .
  • Purification : Employ column chromatography (silica gel) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Key techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Look for characteristic peaks:
    • Methoxy group: δ ~3.8–4.0 ppm (singlet) in ¹H NMR .
    • Sulfanyl protons: δ ~2.5–3.0 ppm (multiplet) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidoindole core orientation) .

Q. Data contradiction resolution :

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • Re-run reactions under controlled conditions to isolate intermediates and confirm structural assignments .

Q. How can researchers assess the compound’s stability under varying pH and solvent conditions for biological assays?

Methodology :

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and track byproduct formation .
  • Solvent compatibility : Test solubility in DMSO, ethanol, and aqueous solutions. Use dynamic light scattering (DLS) to detect aggregation .
  • Long-term storage : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in target identification studies?

Experimental design :

Molecular docking : Screen against libraries of proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize targets with binding energies < -8 kcal/mol .

Cellular thermal shift assay (CETSA) : Identify engaged targets by measuring protein denaturation shifts post-treatment .

CRISPR-Cas9 knockout : Validate candidate targets by assessing loss of compound efficacy in knockout cell lines .

Q. Data interpretation :

  • Cross-reference docking results with transcriptomic/proteomic datasets to prioritize biologically relevant pathways .

Q. How can researchers address conflicting bioactivity data across different assay platforms (e.g., in vitro vs. in vivo)?

Root-cause analysis :

  • In vitro-in vivo disconnect : Evaluate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability) using LC-MS/MS .
  • Assay specificity : Confirm target engagement via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Batch variability : Standardize cell lines and assay conditions (e.g., serum-free media for kinase assays) .

Q. Mitigation strategies :

  • Use isogenic cell lines to minimize genetic drift .
  • Validate findings in 3D organoid models for physiological relevance .

Q. What crystallographic techniques are recommended for resolving structural ambiguities in derivatives of this compound?

Crystallization protocols :

  • Vapor diffusion : Use 24-well plates with reservoir solutions containing PEG 3350 or ammonium sulfate .
  • Cryoprotection : Soak crystals in mother liquor with 20% glycerol before flash-freezing in liquid nitrogen .

Q. Data collection/refinement :

  • Synchrotron radiation : Collect high-resolution (<1.5 Å) data to resolve electron density for substituents (e.g., methoxy vs. methyl groups) .
  • SHELX suite : Refine structures using SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .

Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?

Analytical workflow :

  • LC-MS/MS : Detect low-abundance impurities (<0.1%) and assign structures via fragmentation patterns .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time .

Q. Process optimization :

  • Adjust stoichiometry of coupling reagents (e.g., HATU) to reduce unreacted intermediates .
  • Use flow chemistry for exothermic steps (e.g., sulfanylation) to improve heat dissipation .

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